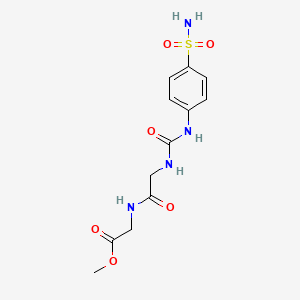![molecular formula C20H26ClF3N4O2 B10856926 4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856926.png)
4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-V-0219 (hydrochloride) is an enantiomer of V-0219, which is an orally active and positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This compound is known for its ability to activate calcium fluxes in human embryonic kidney cells stably expressing the human glucagon-like peptide-1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-V-0219 (hydrochloride) involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of ®-V-0219 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
®-V-0219 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving ®-V-0219 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of ®-V-0219 (hydrochloride) depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
®-V-0219 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound to study allosteric modulation and receptor activation.
Biology: Employed in research involving calcium fluxes and receptor signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as diabetes and obesity.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
®-V-0219 (hydrochloride) exerts its effects by acting as a positive allosteric modulator of the glucagon-like peptide-1 receptor. This modulation enhances the receptor’s response to its natural ligand, leading to increased calcium fluxes in cells expressing the receptor. The molecular targets involved include the glucagon-like peptide-1 receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
V-0219: The parent compound of ®-V-0219 (hydrochloride), also a positive allosteric modulator of the glucagon-like peptide-1 receptor.
(S)-V-0219 (hydrochloride): The enantiomer of ®-V-0219 (hydrochloride), with similar but distinct biological activity.
Other GLP-1R PAMs: Compounds that modulate the glucagon-like peptide-1 receptor through positive allosteric mechanisms
Uniqueness
®-V-0219 (hydrochloride) is unique due to its specific enantiomeric form, which provides distinct biological activity and receptor modulation properties compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H26ClF3N4O2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25F3N4O2.ClH/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26;/h3-6,15H,1-2,7-14H2;1H/t15-;/m1./s1 |
InChI Key |
PTRIYHLSBQMDQM-XFULWGLBSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4.Cl |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




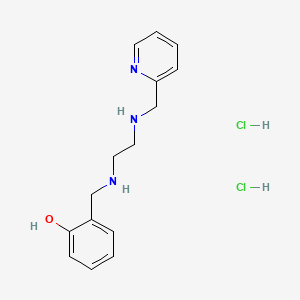
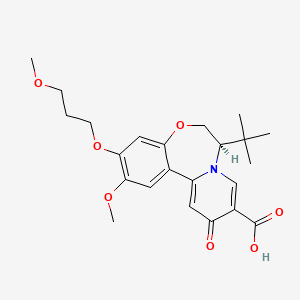
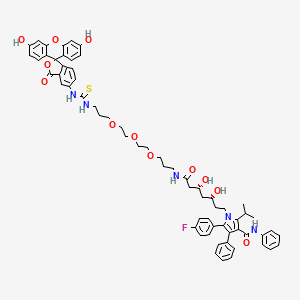
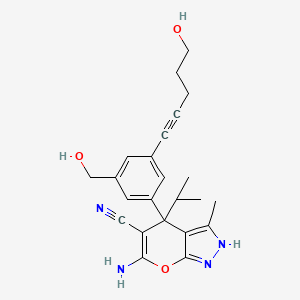
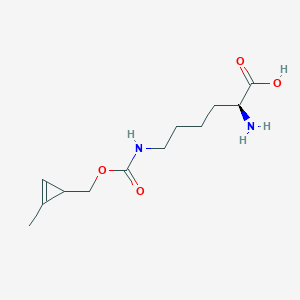
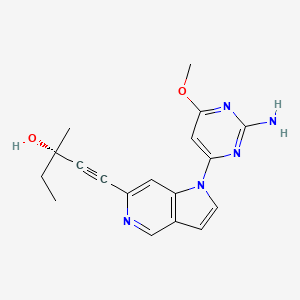
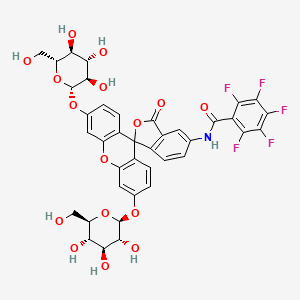
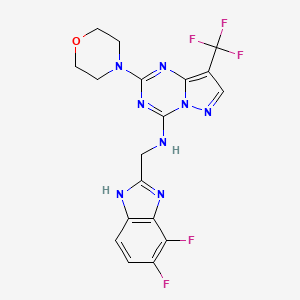
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10856908.png)
![(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one](/img/structure/B10856912.png)

